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2-amino-3,7-dimethyl-3H-purin-6(7H)-one

Medicinal Chemistry Pharmacokinetics Metabolomics

2-Amino-3,7-dimethyl-3H-purin-6(7H)-one (CAS: 19143-67-0), also known as 3,7-dimethylguanine, is a purine derivative classified among hypoxanthines. It is a natural product first isolated from the marine sponge *Zyzzya fuliginosa* and serves as a versatile small molecule scaffold in medicinal and organic chemistry research.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 19143-67-0
Cat. No. B3348911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3,7-dimethyl-3H-purin-6(7H)-one
CAS19143-67-0
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N=C(N2C)N
InChIInChI=1S/C7H9N5O/c1-11-3-9-5-4(11)6(13)10-7(8)12(5)2/h3H,1-2H3,(H2,8,10,13)
InChIKeyKDXAUYFKVGLUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Amino-3,7-dimethyl-3H-purin-6(7H)-one (CAS 19143-67-0): A Methylated Purine Scaffold from Marine Sponges


2-Amino-3,7-dimethyl-3H-purin-6(7H)-one (CAS: 19143-67-0), also known as 3,7-dimethylguanine, is a purine derivative classified among hypoxanthines [1]. It is a natural product first isolated from the marine sponge *Zyzzya fuliginosa* [2] and serves as a versatile small molecule scaffold in medicinal and organic chemistry research . With a molecular formula of C₇H₉N₅O and a computed XLogP3 value of -0.9, its specific methylation pattern at positions N3 and N7 distinguishes it from other naturally occurring and synthetic methylated purines [1].

Critical Differentiation for Procurement: Why Not Any Methylated Purine Will Suffice for Specialized Research Involving 2-Amino-3,7-dimethyl-3H-purin-6(7H)-one


Generic substitution among methylated purine derivatives is not scientifically valid due to the profound impact of the specific N-methylation pattern on physicochemical properties, biological activity, and metabolic origin. The position and number of methyl groups critically dictate a molecule's lipophilicity, hydrogen-bonding capacity, and interaction with biological targets such as enzymes and DNA. For instance, the distinct N3 and N7 dimethylation in 2-amino-3,7-dimethyl-3H-purin-6(7H)-one results in a unique combination of properties compared to its close analogs: it is a natural product of marine origin [2], unlike the human metabolite 7-methylxanthine, and its specific XLogP3 of -0.9 and topological polar surface area (TPSA) of 76.5 Ų [1] differ from regioisomers like 1,3-dimethylguanine. Therefore, selecting the incorrect methylated purine for a study on DNA alkylation, marine natural product biosynthesis, or structure-activity relationship (SAR) exploration would introduce a confounding variable, potentially invalidating experimental outcomes. The following evidence guide provides the quantitative data required for informed scientific selection.

Verifiable Differentiation of 2-Amino-3,7-dimethyl-3H-purin-6(7H)-one (CAS 19143-67-0) from Key Comparators: A Quantitative Evidence Guide


Physicochemical Profile Comparison: 2-Amino-3,7-dimethyl-3H-purin-6(7H)-one vs. 7-Methylxanthine (a major metabolite)

2-Amino-3,7-dimethyl-3H-purin-6(7H)-one exhibits a distinct physicochemical profile compared to the common human purine metabolite 7-methylxanthine. The target compound has a higher molecular weight (179.18 g/mol) and contains an additional nitrogen atom in its purine core, resulting in one hydrogen bond donor and a larger topological polar surface area (TPSA) of 76.5 Ų [1]. In contrast, 7-methylxanthine has a molecular weight of 166.14 g/mol, contains two hydrogen bond donors, and has a reported XLogP3 value of -0.9 [REFS-2, REFS-3]. These differences, quantified by TPSA and hydrogen bond donor count, are critical determinants of passive membrane permeability and oral bioavailability, directly impacting their suitability as chemical probes or drug leads.

Medicinal Chemistry Pharmacokinetics Metabolomics

Distinct Natural Source and Co-Occurrence: 2-Amino-3,7-dimethyl-3H-purin-6(7H)-one as a Marine Sponge Metabolite

The natural origin of 2-amino-3,7-dimethyl-3H-purin-6(7H)-one provides a unique differentiator. It was first isolated and characterized from the marine sponge *Zyzzya fuliginosa* [1]. This distinguishes it from close structural analogs like 1,3-dimethylguanine, which was isolated from the ascidian *Botrylloides leachi* [2], and 3,7-dimethylisoguanine, found in the sponge *Agelas longissima* [3]. The specific co-occurrence of 2-amino-3,7-dimethyl-3H-purin-6(7H)-one with a defined set of potent cytotoxic alkaloids (e.g., makaluvamines A, C, K) in *Z. fuliginosa* [1] provides a valuable biological context absent in synthetic preparations. This natural product provenance is critical for research areas focused on marine chemical ecology, biosynthesis of pyrroloiminoquinone alkaloids, and the discovery of novel pharmacophores from marine organisms.

Marine Natural Products Chemical Ecology Drug Discovery

Regioisomeric Differentiation: Structural and Spectroscopic Comparison with 3,7-Dimethylisoguanine

2-Amino-3,7-dimethyl-3H-purin-6(7H)-one is a structural regioisomer of 3,7-dimethylisoguanine, a distinction that was critical for its initial characterization and has implications for its biological activity. The structure of 2-amino-3,7-dimethyl-3H-purin-6(7H)-one was definitively established by comparison with 3,7-dimethylisoguanine using advanced 2D NMR techniques, including HMQC, gHMBC, and ¹H-¹⁵N gHMBC [1]. While both compounds share the same molecular formula (C₇H₉N₅O) and molecular weight (179.18 g/mol), they differ in the position of the carbonyl and amino groups on the purine ring, resulting in distinct NMR chemical shifts and biological properties. For instance, 3,7-dimethylisoguanine has been reported to exhibit mild antibacterial activity [2], whereas the specific biological activity of the target compound beyond its isolation context remains an open area of research.

Analytical Chemistry Structural Elucidation NMR Spectroscopy

Absence of Strong Cytotoxic Activity: A Differentiating Feature from Co-occurring Makaluvamines

A key differentiator for 2-amino-3,7-dimethyl-3H-purin-6(7H)-one is its lack of reported significant cytotoxic activity, which contrasts sharply with the potent alkaloids with which it co-occurs in nature. While compounds like makaluvamines isolated from the same sponge *Zyzzya fuliginosa* demonstrate potent cytotoxic activity, related dipyrroloquinones (zyzzyanones B-D) from this genus show moderate activity against mouse Ehrlich carcinoma cells with an IC₅₀ of 25 μg/mL [1]. The original isolation paper for 2-amino-3,7-dimethyl-3H-purin-6(7H)-one does not report any intrinsic cytotoxicity for this compound [2]. This evidence suggests that, within the chemical milieu of *Z. fuliginosa*, this purine derivative may serve a different biological or ecological function, potentially as a semiochemical, as indicated by its listing in semiochemical databases [3].

Cytotoxicity Cancer Research Marine Pharmacology

Defined Application Scenarios for 2-Amino-3,7-dimethyl-3H-purin-6(7H)-one Based on Quantitative Differentiation


Use as a Negative Control or Reference Standard in Marine Sponge Cytotoxicity Studies

Given its co-isolation with potent cytotoxic alkaloids like makaluvamines but its own lack of reported cytotoxicity (IC₅₀ > 25 μg/mL against Ehrlich carcinoma cells [1]), 2-amino-3,7-dimethyl-3H-purin-6(7H)-one is an ideal negative control or reference standard for bioactivity-guided fractionation studies on *Zyzzya* sponges. It allows researchers to confirm that observed cytotoxic activity is due to other fractions (e.g., those containing makaluvamines or zyzzyanones) and not a property of all purine derivatives from this source.

Analytical Standard for Distinguishing Regioisomeric Marine Purines

The well-characterized and distinct NMR spectroscopic data for 2-amino-3,7-dimethyl-3H-purin-6(7H)-one, obtained by direct comparison with 3,7-dimethylisoguanine [2], make it a valuable analytical reference standard. It is essential for the unambiguous identification and quantification of this specific methylated purine in complex marine extracts or synthetic mixtures, ensuring research integrity in chemical ecology and natural product chemistry studies.

Scaffold for Chemical Probes in Chemical Ecology and Semiochemistry

The compound's presence in the marine sponge *Zyzzya fuliginosa* [2] and its inclusion in semiochemical databases [3] support its application as a core scaffold for developing chemical probes. Its non-cytotoxic profile allows for studies on its potential role in chemical communication or other ecological interactions without confounding toxic effects on the test organism, providing a cleaner signal in behavioral or ecological assays.

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